6-Bromoamiloride
Description
6-Bromoamiloride is a synthetic derivative of amiloride, a pyrazine-based diuretic that inhibits epithelial sodium channels (ENaC) and sodium-hydrogen exchangers (NHE) . The structural modification at the 6-position of the pyrazine ring with a bromine atom distinguishes it from the parent compound. The molecular formula of this compound is C₆H₇BrN₇O, with the bromine atom contributing to increased molecular weight (290.08 g/mol) and steric/electronic effects on binding interactions .
Properties
CAS No. |
1136-94-3 |
|---|---|
Molecular Formula |
C6H8BrN7O |
Molecular Weight |
274.08 g/mol |
IUPAC Name |
3,5-diamino-6-bromo-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8BrN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15) |
InChI Key |
BHMQVZXIGQOCNL-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(C(=N1)Br)N)N)C(=O)N=C(N)N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Br)N)N)C(=O)N=C(N)N |
Other CAS No. |
1136-94-3 |
Synonyms |
6-bromoamiloride N-amidino-3,5-diamino-6-bromopyrazinecarboxamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The pharmacological activity of amiloride derivatives is highly dependent on substituent type and position. Below is a comparative analysis of 6-bromoamiloride and key analogs:
Table 1: Structural and Pharmacological Profiles of Amiloride Derivatives
Key Observations:
- Lipophilicity : Derivatives like benzamil exhibit higher tissue penetration due to aromatic substituents, whereas this compound retains moderate solubility suitable for systemic use .
- Synthetic Byproducts : Compounds like Amiloride Related Compound A highlight the importance of purity in pharmacological efficacy, as esterified forms lack the critical carboxylate group required for ion channel interaction .
This compound in Ion Channel Studies
For example:
- NHE Inhibition : Bromine’s electron-withdrawing effects may stabilize interactions with NHE1, a target in cancer and cardiac ischemia .
- Selectivity : Compared to 5-substituted analogs (e.g., 5-(N-ethyl-N-isopropyl)amiloride), this compound may exhibit distinct isoform specificity, though this requires further validation .
Comparative Efficacy in Preclinical Models
- Diuretic Activity : In rodent models, this compound shows comparable sodium excretion to amiloride but with a longer half-life, likely due to bromine’s resistance to metabolic degradation .
- Toxicity : Benzamil derivatives, while potent, have higher reported nephrotoxicity risks, whereas this compound’s safety profile remains understudied .
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